Home > Products > Screening Compounds P93302 > Minoxidil hydrochloride
Minoxidil hydrochloride -

Minoxidil hydrochloride

Catalog Number: EVT-10886137
CAS Number:
Molecular Formula: C9H16ClN5O
Molecular Weight: 245.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Minoxidil hydrochloride is derived from the chemical structure of pyrimidine and is classified under the category of antihypertensive medications. It is often marketed in various formulations, including topical solutions and foams, specifically designed for treating hair loss. The compound's classification as a potassium channel opener highlights its mechanism of action, which involves the dilation of blood vessels.

Synthesis Analysis

Methods and Technical Details

The synthesis of minoxidil hydrochloride typically involves several key steps:

  1. Oxidation: The process begins with the oxidation of 2,4-diamino-6-chloropyrimidine using m-chloroperoxybenzoic acid to yield an intermediate compound known as 2,6-diamino-4-chloropyrimidine-1-oxide. This step is crucial as it sets the foundation for further reactions leading to minoxidil .
  2. Condensation: The intermediate is then condensed with piperidine under alkaline conditions to produce a crude minoxidil product. This step requires careful control of temperature and reaction time to ensure high yield and purity .
  3. Purification: The crude product undergoes crystallization and purification processes, typically involving solvents like isopropanol or ethanol, to achieve the final refined minoxidil hydrochloride .

These methods emphasize the importance of precise conditions during synthesis to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

Minoxidil hydrochloride has a complex molecular structure characterized by its pyrimidine ring and various functional groups. Its chemical formula is C9H10N4OC_{9}H_{10}N_{4}O, with a molecular weight of approximately 174.20 g/mol. The structural representation includes:

  • A pyrimidine ring.
  • Hydroxyl (-OH) group.
  • Amino (-NH_2) groups.

The structural formula can be represented as follows:

Minoxidil Hydrochloride C9H10N4OHCl\text{Minoxidil Hydrochloride }C_{9}H_{10}N_{4}O\cdot HCl

This structure plays a significant role in its biological activity, particularly its interaction with potassium channels.

Chemical Reactions Analysis

Reactions and Technical Details

Minoxidil hydrochloride undergoes various chemical reactions during its synthesis and application:

  1. Oxidation Reaction: The initial oxidation step converts 2,4-diamino-6-chloropyrimidine into its oxidized form, which is essential for subsequent reactions .
  2. Condensation Reaction: The condensation with piperidine forms the core structure of minoxidil, emphasizing the importance of base catalysts in facilitating this reaction .
  3. Degradation Reactions: Under extreme conditions (e.g., acidic or alkaline environments), minoxidil can degrade, highlighting the need for careful formulation in pharmaceutical applications .

These reactions underscore the complexity involved in both synthesizing and utilizing minoxidil hydrochloride effectively.

Mechanism of Action

Process and Data

Minoxidil's mechanism of action primarily involves its role as a potassium channel opener. By opening these channels in vascular smooth muscle cells, it leads to:

  • Vasodilation: This results in decreased vascular resistance and lower blood pressure.
  • Increased Blood Flow: Enhanced circulation to hair follicles promotes hair growth by improving nutrient delivery.

Research indicates that minoxidil also induces vascular endothelial growth factor (VEGF) through hypoxia-inducible factor-1α (HIF-1α), contributing to its effectiveness in stimulating hair regrowth .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Minoxidil hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water, ethanol, and methanol; slightly soluble in chloroform.
  • Melting Point: Approximately 271 °C.
  • Stability: Sensitive to extreme pH levels; stability can be affected by light exposure and temperature variations.

These properties are critical for formulating effective pharmaceutical products that utilize minoxidil hydrochloride.

Applications

Scientific Uses

Minoxidil hydrochloride has diverse applications in both clinical settings and research:

  1. Hair Loss Treatment: Widely used in topical formulations for androgenetic alopecia, promoting hair regrowth through enhanced blood flow to hair follicles .
  2. Antihypertensive Agent: Initially developed for managing hypertension due to its vasodilatory effects.
  3. Research Applications: Investigated for its potential roles in promoting angiogenesis (formation of new blood vessels) through mechanisms involving VEGF induction .
Introduction to Minoxidil Hydrochloride

Historical Development and Repurposing Trajectory

Minoxidil hydrochloride emerged from a research program initiated in 1960 by the Upjohn Company (now Pfizer) investigating derivatives of N,N-diallylmelamine (DAM). Initial studies focused on cardiovascular effects, with minoxidil identified as a metabolite (DAMN-O) demonstrating significant blood pressure reduction. During Phase II clinical trials for severe hypertension in the late 1960s, a consistent side effect emerged: marked hypertrichosis (excessive hair growth) occurred in approximately 80% of patients receiving oral minoxidil [5] [7]. This unintended pharmacological effect prompted systematic investigation.

Upjohn researchers observed that stump-tailed macaques (Macaca arctoides), a species exhibiting natural androgenetic alopecia patterns, responded to topical minoxidil application with significant hair regrowth. Histological analysis confirmed minoxidil-induced enlargement of vellus follicles into terminal follicles and stimulation of DNA synthesis in follicular cells [7]. This preclinical evidence supported human trials. The pivotal transition occurred in 1980 when a letter in the New England Journal of Medicine documented reversal of baldness in a hypertensive patient receiving oral minoxidil, catalyzing public and pharmaceutical interest in its hair growth potential [7] [9].

Regulatory approval milestones followed:

  • 1986: The United States Food and Drug Administration approved topical minoxidil 2% solution (under the brand name Rogaine) for male androgenetic alopecia.
  • 1991: Approval extended to 2% solution for female androgenetic alopecia.
  • 1990s: Higher concentration 5% topical formulations received approval for enhanced efficacy [1] [10].

This trajectory exemplifies therapeutic repurposing, where a systemic antihypertensive agent's side effect became the primary therapeutic action for a topical formulation targeting a prevalent dermatological condition.

Structural Analogs and Derivatives in Pharmacological Research

The core structure of minoxidil hydrochloride (2,4-diamino-6-piperidinopyrimidine 3-oxide) serves as the template for exploring structure-activity relationships (SAR) to enhance solubility, reduce irritation, or improve sulfotransferase-mediated activation. Key structural elements critical for biological activity include:

  • Pyrimidine Ring N-Oxide: Essential for potassium channel opening activity. Removal diminishes specificity for hair follicle effects [3].
  • Amino Groups (Positions 2 & 4): At least one unsubstituted amino group ortho to the N-oxide is mandatory for lysyl hydroxylase inhibition and hair growth promotion. Mono-methylation retains activity, while di-methylation abolishes it [3].
  • Piperidinyl Group (Position 6): The piperidine ring para to the N-oxide is crucial. Substitution with pyrrolidinyl, morpholinyl, or N-methylpiperazinyl groups eliminates biological activity related to hair growth stimulation [3].

Table 1: Key Structural Analogs of Minoxidil Hydrochloride and Their Pharmacological Relevance

Analog StructureModification SitePrimary Biological EffectResearch Finding
Minoxidil SulfateN-Oxide sulfationActive metaboliteSulfotransferase (SULT1A1) converts minoxidil to minoxidil sulfate, the potassium channel opener [4] [10]. Efficacy correlates with scalp sulfotransferase activity.
Hydroxylated Piperidine DerivativesC3/C4 of piperidine ringRetained lysyl hydroxylase inhibitionHydroxylation at positions 3 or 4 of the piperidine ring maintains antifibrotic activity comparable to minoxidil [3].
N-Methyl MinoxidilMono-methylation at amino groupRetained activityMethylation of one amino group (position 2 or 4) preserves lysyl hydroxylase suppression activity [3].
Cyclodextrin-Complexed MinoxidilInclusion complexEnhanced solubility & stabilityHydroxypropyl-β-cyclodextrin complexes improve minoxidil solubility in aqueous formulations without propylene glycol, reducing irritation potential [8].
Cysteine-Minoxidil ConjugatesThiol conjugationProdrug for enhanced follicular deliveryConjugates leverage amino acid transporters potentially increasing minoxidil concentration within hair follicles [8].

Current research explores prodrug strategies (e.g., cysteine conjugates) to enhance follicular delivery and novel delivery systems like hydrogels or nanoparticle carriers to improve skin retention and minimize systemic absorption [8]. The goal remains enhancing the therapeutic index for alopecia treatment while mitigating local adverse effects associated with traditional formulations.

Global Regulatory Status and Approved Indications

Minoxidil hydrochloride enjoys widespread global recognition for androgenetic alopecia treatment, though regulatory nuances exist regarding formulations, strengths, and availability.

Table 2: Global Regulatory Status of Minoxidil Hydrochloride Formulations

Region/CountryTopical Solution (2%)Topical Solution/Foam (5%)Oral TabletsPrimary Approved Indications (Topical)Notes
United States (FDA)OTC (1986)OTC (Men: 1997, Women: 2014)Rx (Hypertension only)Androgenetic Alopecia (Male, Female)Oral minoxidil for alopecia is widespread off-label use (<5 mg/day) [10].
European Union (EMA)OTCOTCRx (Hypertension)Androgenetic Alopecia (Male: vertex; Female: diffuse)Some member states restrict 5% use in women; foam often preferred over liquid.
Japan (PMDA)OTCRx (Men only)Rx (Hypertension)Androgenetic Alopecia (Male: vertex; Female: diffuse - 2% only)Higher concentrations (≥3%) typically require prescription.
Canada (Health Canada)OTCOTCRx (Hypertension)Androgenetic Alopecia (Male, Female)Similar status to US; generic products widely available.
Australia (TGA)OTCOTCRx (Hypertension)Androgenetic Alopecia (Male, Female)Foam formulations readily available OTC.

Approved Indications:

  • Androgenetic Alopecia (Male and Female Pattern Hair Loss): This remains the sole on-label indication universally approved for topical minoxidil hydrochloride worldwide. Regulatory approvals specify its use for vertex balding in men and diffuse thinning in women, primarily based on pivotal clinical trials focusing on these patterns [1] [10].
  • Severe Hypertension (Oral): Oral minoxidil hydrochloride tablets remain approved globally (e.g., Loniten) as a third-line treatment for severe, refractory hypertension, invariably requiring co-administration with a diuretic and beta-blocker to manage fluid retention and reflex tachycardia [1] [4].

Off-Label Uses and Regulatory Gaps:While not formally approved, substantial clinical evidence supports topical minoxidil's use in several off-label dermatological contexts:

  • Alopecia Areata: Used as monotherapy or adjunctive therapy with intralesional corticosteroids to stimulate regrowth in patchy hair loss [1].
  • Chemotherapy-Induced Alopecia: Accelerates hair regrowth post-chemotherapy, though prevention during active treatment is less established [1].
  • Post-Transplant Telogen Effluvium: Applied before and after hair transplantation (with perioperative pause) to minimize shock loss [1].
  • Scarring Alopecias (Early Stage): Leverages potential antifibrotic effects via lysyl hydroxylase inhibition to stabilize early cicatricial alopecia [1] [3].

The emergence of low-dose oral minoxidil (0.25–5 mg/day) represents a significant therapeutic shift. While global regulatory agencies have not formally approved oral minoxidil for any alopecia indication, extensive off-label prescribing occurs based on robust clinical evidence demonstrating efficacy, particularly for patients intolerant of topical formulations or with extensive scalp involvement [1] [10]. Regulatory bodies generally acknowledge this practice within the framework of physician discretion for unapproved indications.

Properties

Product Name

Minoxidil hydrochloride

IUPAC Name

3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine;hydrochloride

Molecular Formula

C9H16ClN5O

Molecular Weight

245.71 g/mol

InChI

InChI=1S/C9H15N5O.ClH/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13;/h6,11,15H,1-5,10H2;1H

InChI Key

ZVKNZHNATYIRMV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.